molecular formula C15H23N3O2S B4660146 N-ethyl-2-{2-[4-(propan-2-yl)phenoxy]propanoyl}hydrazinecarbothioamide

N-ethyl-2-{2-[4-(propan-2-yl)phenoxy]propanoyl}hydrazinecarbothioamide

Cat. No.: B4660146
M. Wt: 309.4 g/mol
InChI Key: VKMBBRDSSOQGFG-UHFFFAOYSA-N
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Description

N-ethyl-2-{2-[4-(propan-2-yl)phenoxy]propanoyl}hydrazinecarbothioamide is a complex organic compound with a unique structure that includes an ethyl group, a phenoxy group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-{2-[4-(propan-2-yl)phenoxy]propanoyl}hydrazinecarbothioamide typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene derivative to introduce the propanoyl group.

    Hydrazine Formation:

    Ethylation: The final step involves the ethylation of the nitrogen atom to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-{2-[4-(propan-2-yl)phenoxy]propanoyl}hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-ethyl-2-{2-[4-(propan-2-yl)phenoxy]propanoyl}hydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-2-{2-[4-(propan-2-yl)phenoxy]propanoyl}hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-{2-[4-(methoxy)phenoxy]propanoyl}hydrazinecarbothioamide
  • N-ethyl-2-{2-[4-(methyl)phenoxy]propanoyl}hydrazinecarbothioamide
  • N-ethyl-2-{2-[4-(ethyl)phenoxy]propanoyl}hydrazinecarbothioamide

Uniqueness

N-ethyl-2-{2-[4-(propan-2-yl)phenoxy]propanoyl}hydrazinecarbothioamide is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

IUPAC Name

1-ethyl-3-[2-(4-propan-2-ylphenoxy)propanoylamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c1-5-16-15(21)18-17-14(19)11(4)20-13-8-6-12(7-9-13)10(2)3/h6-11H,5H2,1-4H3,(H,17,19)(H2,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMBBRDSSOQGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)C(C)OC1=CC=C(C=C1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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